molecular formula C20H13ClIN3 B11647326 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine

2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine

Cat. No.: B11647326
M. Wt: 457.7 g/mol
InChI Key: LHPXJQFMTQYPIE-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzonitrile with 4-iodoaniline in the presence of a base, followed by cyclization to form the quinazoline ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-bromophenyl)quinazolin-4-amine
  • 2-(2-chlorophenyl)-N-(4-fluorophenyl)quinazolin-4-amine
  • 2-(2-chlorophenyl)-N-(4-methylphenyl)quinazolin-4-amine

Uniqueness

2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens may enhance its potential as a therapeutic agent or its utility in chemical synthesis.

Properties

Molecular Formula

C20H13ClIN3

Molecular Weight

457.7 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(4-iodophenyl)quinazolin-4-amine

InChI

InChI=1S/C20H13ClIN3/c21-17-7-3-1-5-15(17)19-24-18-8-4-2-6-16(18)20(25-19)23-14-11-9-13(22)10-12-14/h1-12H,(H,23,24,25)

InChI Key

LHPXJQFMTQYPIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC=C(C=C4)I

Origin of Product

United States

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